
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile, also known as CA-Isonicotinonitrile, is a novel compound that has attracted the attention of researchers due to its potential use in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Cyanoazetidin-1-yl)isonicotinonitrile involves the reaction of 3-cyanoazetidine with isonicotinonitrile in the presence of a suitable catalyst.
Starting Materials
3-cyanoazetidine, isonicotinonitrile, catalyst
Reaction
Step 1: 3-cyanoazetidine is reacted with isonicotinonitrile in the presence of a suitable catalyst., Step 2: The reaction mixture is stirred at a suitable temperature and for a suitable time to allow the reaction to proceed., Step 3: The product, 2-(3-Cyanoazetidin-1-yl)isonicotinonitrile, is isolated and purified using standard techniques such as column chromatography or recrystallization.
作用機序
The exact mechanism of action of 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. For example, it has been found to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation.
生化学的および生理学的効果
2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been found to exhibit anti-bacterial activity. One study reported that it was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile in lab experiments is its wide range of biological activities. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation is its low yield in the synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to explore its mechanism of action and to determine its efficacy in vivo. Another area of interest is the development of more efficient synthesis methods for 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile, which would increase its availability for research purposes. Additionally, studies are needed to explore the potential side effects and toxicity of this compound.
科学的研究の応用
2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile has been found to exhibit a wide range of biological activities, making it a potential candidate for use in the field of medicinal chemistry. Several studies have reported its anti-inflammatory and anti-cancer properties. In one study, 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study, it was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-4-8-1-2-13-10(3-8)14-6-9(5-12)7-14/h1-3,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCDJJAGUVXJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)
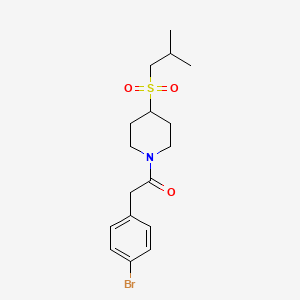
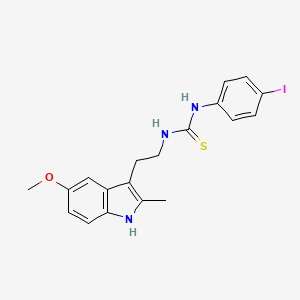
![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)
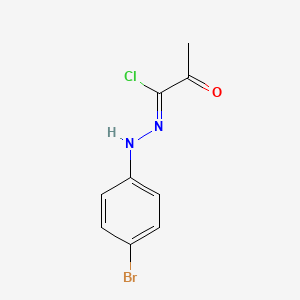
![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)
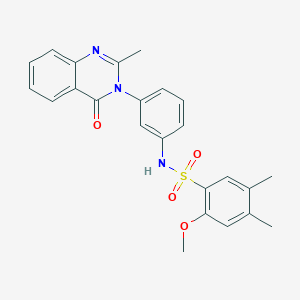
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)
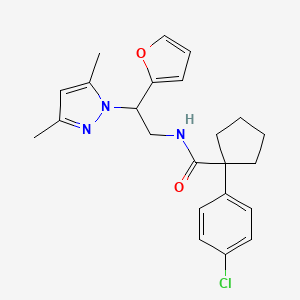
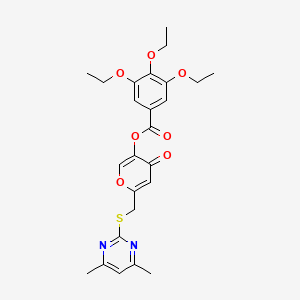
![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)
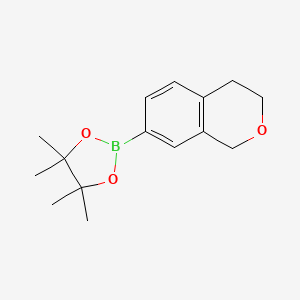
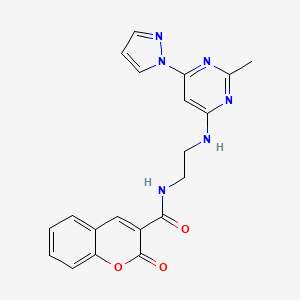
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)